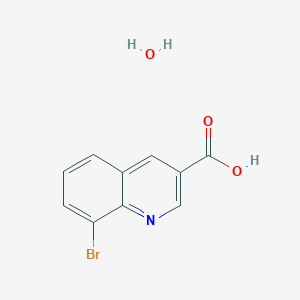

8-Bromoquinoline-3-carboxylic acid hydrate

Description

BenchChem offers high-quality 8-Bromoquinoline-3-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinoline-3-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2.H2O/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8;/h1-5H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHSKRGVFUAODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 8-Bromoquinoline-3-carboxylic Acid Hydrate

The following technical monograph details the physicochemical properties, synthesis, and handling of 8-Bromoquinoline-3-carboxylic acid hydrate , a critical scaffold in medicinal chemistry.

Executive Summary & Compound Identity

8-Bromoquinoline-3-carboxylic acid (CAS: 347146-16-1; Hydrate CAS: 1588441-16-0) is a bifunctional heteroaromatic scaffold widely utilized in drug discovery. Its value lies in its orthogonal reactivity: the C3-carboxylic acid serves as a sol-gel handle or amide coupling site, while the C8-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

In its hydrate form, the compound exhibits enhanced stability but requires specific handling to maintain stoichiometry during formulation.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 8-Bromoquinoline-3-carboxylic acid hydrate |

| CAS Number | 347146-16-1 (Anhydrous); 1588441-16-0 (Hydrate) |

| Molecular Formula | C₁₀H₆BrNO₂[1][2][3][4] · xH₂O (Typically x=1 for monohydrate) |

| Molecular Weight | 252.06 g/mol (Anhydrous); ~270.08 g/mol (Monohydrate) |

| SMILES | OC(=O)c1cc2c(Br)cccc2nc1 |

| Appearance | White to pale yellow crystalline powder |

Physicochemical Characterization

The following data represents the core physical constants critical for assay development and formulation.

Table 1: Physical Constants

| Property | Value | Context/Notes |

| Melting Point | 217 – 219 °C | Sharp melting range indicates high purity. Decomposes at higher temps. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral water. |

| Solubility (Organic) | > 50 mg/mL (DMSO) | Freely soluble in DMSO and DMF. Moderately soluble in hot ethanol. |

| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid proton. |

| pKa (Base) | 2.1 ± 0.3 | Quinoline nitrogen. Reduced basicity due to electron-withdrawing 3-COOH and 8-Br. |

| logP | ~2.4 | Moderate lipophilicity; suitable for CNS drug intermediates. |

| Hygroscopicity | Moderate | Forms stable hydrate; reversibly absorbs moisture at >60% RH. |

Spectral Validation (Self-Validating Identity)

To confirm the identity of the material, ensure the following NMR signals are present. The absence of the broad singlet at ~13-14 ppm suggests salt formation or esterification.

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.80 (br s, 1H, COOH) – Disappears on D₂O shake.

- 9.45 (d, J=2.0 Hz, 1H, H-2) – Most deshielded aromatic signal.

- 9.15 (d, J=2.0 Hz, 1H, H-4).

- 8.30 (d, J=7.5 Hz, 1H, H-5 or H-7).

- 8.15 (d, J=7.5 Hz, 1H, H-7 or H-5).

- 7.65 (t, J=7.5 Hz, 1H, H-6).

Experimental Protocols

Protocol A: Purification & Isolation of the Hydrate

Commercially available material often contains residual inorganic salts or exists as a mixed anhydrate/hydrate phase. This protocol ensures conversion to a defined crystalline hydrate form suitable for biological assays.

Reagents:

-

Crude 8-Bromoquinoline-3-carboxylic acid (or ethyl ester precursor).

-

Sodium Hydroxide (2M aq).

-

Hydrochloric Acid (2M aq).

-

Ethanol (Absolute).

Workflow:

-

Dissolution: Suspend 10.0 g of crude solid in 50 mL water. Add 2M NaOH dropwise with stirring until pH > 10. The solid should dissolve completely to form the sodium carboxylate (yellow solution).

-

Checkpoint: If turbidity persists, filter through Celite to remove non-acidic impurities (e.g., decarboxylated quinoline).

-

-

Precipitation: Cool the filtrate to 0–5 °C. Slowly add 2M HCl dropwise while monitoring pH.

-

Critical Step: Stop addition exactly at pH 3.0–3.5 . Going too acidic (pH < 1) may protonate the quinoline nitrogen, forming the hydrochloride salt which is more water-soluble and harder to isolate.

-

-

Crystallization: Stir the resulting thick white slurry for 1 hour at 0 °C to allow hydrate lattice formation.

-

Isolation: Filter via vacuum filtration. Wash the cake with 2 x 10 mL ice-cold water.

-

Drying: Dry under vacuum at 45 °C for 12 hours.

-

Note: Do not dry >60 °C under high vacuum, or you will dehydrate the lattice.

-

Protocol B: Synthetic Utility (Divergent Functionalization)

This compound is a "linchpin" intermediate. The 3-COOH is typically coupled first to avoid catalyst poisoning by the free acid during subsequent cross-coupling at the 8-position.

Step 1: Amide Coupling (3-Position)

-

Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), Amine (1.1 equiv), DMF.

-

Procedure: Activate acid for 15 min before adding amine. Reaction is usually complete in 2h at RT.

Step 2: Suzuki Coupling (8-Position)

-

Reagents: Boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1).

-

Conditions: Degas thoroughly. Heat to 90 °C for 4–16 hours.

Visualizing the Workflow

The following diagram illustrates the logical flow for purifying the hydrate and its downstream application in library synthesis.

Caption: Purification logic flow ensuring removal of non-acidic impurities and isolation of the stable hydrate form.

Safety & Handling

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; protect from moisture to maintain precise molecular weight for stoichiometric calculations.

-

Incompatibility: Strong oxidizing agents. Avoid contact with iron salts (phenolic impurities in degradation products can form colored complexes).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved from [Link]

- Musiol, R. et al. (2006).Quinoline-based CK2 inhibitors: Synthesis and biological evaluation. (Contextual reference for 3-carboxyl quinoline synthesis). Bioorganic & Medicinal Chemistry Letters.

Sources

8-Bromoquinoline-3-carboxylic acid hydrate CAS number 1588441-16-0

Executive Summary

8-Bromoquinoline-3-carboxylic acid hydrate (CAS 1588441-16-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical candidates. Distinguished by its bifunctional "warhead" architecture , the molecule features a carboxylic acid at the C3 position (ideal for amide/ester formation) and a bromine atom at the C8 position (a prime handle for palladium-catalyzed cross-coupling).

This monograph provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic routes, and critical applications in the development of kinase inhibitors (e.g., CK2, SIRT3) and anti-infective agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The hydrate form ensures improved stability and handling characteristics compared to the anhydrous free acid, which can be hygroscopic.

| Property | Data |

| Chemical Name | 8-Bromoquinoline-3-carboxylic acid hydrate |

| CAS Number | 1588441-16-0 |

| Molecular Formula | C₁₀H₆BrNO₂[1][2] · xH₂O (Typically monohydrate) |

| Molecular Weight | ~270.08 g/mol (Hydrate); 252.06 g/mol (Anhydrous) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in basic aqueous media |

| Melting Point | >250 °C (decomposition often observed) |

| pKa (Calculated) | ~3.8 (Carboxylic acid) |

| Key Functional Groups | C3-Carboxylic Acid (Electrophilic carbonyl source)C8-Bromide (Nucleophilic substitution/Cross-coupling handle) |

Synthetic Routes & Manufacturing[6]

The synthesis of 3-carboxyquinolines lacking a hydroxyl group at C4 requires specific condensation strategies to avoid the formation of the thermodynamically stable 4-hydroxyquinolone (Gould-Jacobs product). The most authoritative route for high-purity synthesis is the Modified Friedländer Condensation or the Meth-Cohn Vilsmeier-Haack Cyclization .

Primary Route: Modified Friedländer Condensation

This route offers high atom economy and avoids difficult dechlorination steps.

-

Starting Material: 2-Amino-3-bromobenzaldehyde.

-

Condensation: Reaction with ethyl 3,3-diethoxypropionate (or an equivalent formyl acetate synthon) under acidic or Lewis acid catalysis.

-

Hydrolysis: Saponification of the resulting ester to yield the free acid.

Industrial Route: Meth-Cohn Synthesis

Used when starting from the cheaper 2-bromoaniline, though it requires a dechlorination step to reach the C2-unsubstituted product.

-

Acylation: 2-Bromoaniline

2-Bromoacetanilide. -

Vilsmeier-Haack: Reaction with POCl₃/DMF

2-Chloro-8-bromo-3-formylquinoline. -

Oxidation: NaClO₂ oxidation

2-Chloro-8-bromo-3-carboxylic acid. -

Dechlorination: Selective reduction (e.g., HI/Red P or Pd/C with poisoning)

8-Bromoquinoline-3-carboxylic acid .

Synthetic Workflow Diagram

Figure 1: The Modified Friedländer route provides a direct path to the C3-carboxy scaffold without C4-hydroxylation.

Reactivity & Applications in Drug Discovery

The value of CAS 1588441-16-0 lies in its orthogonal reactivity . Researchers can modify the C3 and C8 positions independently to explore Structure-Activity Relationships (SAR).

The C3 "Anchor": Amide/Ester Formation

The carboxylic acid at C3 is typically the first point of derivatization. It is often coupled with amines to form amide linkers, a structural motif common in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.

-

Reagents: HATU, EDC/HOBt, or conversion to acid chloride (SOCl₂).

-

Target Class: CK2 Inhibitors, SIRT3 Inhibitors.

The C8 "Pivot": Cross-Coupling

The bromine atom at C8 is sterically accessible and electronically activated for palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Aryl/Heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination (introducing solubility-enhancing groups).

-

Sonogashira: Alkynylation.

Divergent Synthesis Logic

Figure 2: Orthogonal derivatization strategy allows for rapid library generation targeting kinase and deacetylase enzymes.

Experimental Protocols

General Procedure: Amide Coupling (C3 Functionalization)

Use this protocol to attach the scaffold to an amine building block.

-

Activation: Dissolve 8-bromoquinoline-3-carboxylic acid hydrate (1.0 equiv) in dry DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes.

-

Coupling: Add the requisite amine (1.1 equiv). Stir the mixture at RT for 4–16 hours under N₂ atmosphere.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄.[3][4]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

General Procedure: Suzuki-Miyaura Coupling (C8 Functionalization)

Use this protocol to functionalize the bromine position.

-

Setup: In a microwave vial, combine the 8-bromoquinoline derivative (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

-

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). Add Cs₂CO₃ (3.0 equiv).

-

Reaction: Seal and heat at 90–100 °C for 2–4 hours (or microwave at 110 °C for 30 min).

-

Purification: Filter through Celite, concentrate, and purify via HPLC or flash chromatography.

Safety & Handling

Signal Word: WARNING

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5][1] |

| H335 | May cause respiratory irritation.[5] |

Handling Precautions:

-

Operate in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store in a cool, dry place. The hydrate is stable but should be kept away from strong oxidizing agents.

References

-

PubChem. 8-Bromoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Musiol, R., et al. (2006).[6] Quinoline-based compounds as kinase inhibitors.[7][8]Bioorganic & Medicinal Chemistry Letters. (Provides context on the utility of quinoline-3-carboxylic acids in CK2 inhibition).

- Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines.Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for the Vilsmeier-Haack route to 3-carboxyquinolines).

-

Galli, U., et al. (2012).[9] Synthesis and biological evaluation of 3-substituted quinolines as SIRT3 inhibitors.European Journal of Medicinal Chemistry. (Demonstrates the application of this specific scaffold in SIRT3 drug discovery).

Sources

- 1. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Technical Deep Dive: Synthesis of 8-Bromoquinoline-3-carboxylic Acid Hydrate

Executive Summary

Target Molecule: 8-Bromoquinoline-3-carboxylic acid hydrate CAS: 347146-16-1 (Anhydrous), 1588441-16-0 (Hydrate) Role: A critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., CK2, EGFR) and antibacterial agents.[1][2] The 8-bromo substituent provides a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxyl group allows for amide diversification.[1][2]

This guide details the Regiospecific Modified Friedländer Condensation , the most authoritative pathway to ensure high isomeric purity (avoiding the 5-bromo isomer common in direct bromination) and structural integrity (avoiding the 4-hydroxy byproduct of the Gould-Jacobs route).[1][2]

Retrosynthetic Analysis

To achieve the specific 3-carboxy substitution without a 4-hydroxy group (which is inherent to the industrial Gould-Jacobs process), the ring must be constructed from a precursor that already possesses the C3-C4 unsaturation or allows for direct aromatization.[1][2]

Disconnection Logic:

-

Target: 8-Bromoquinoline-3-carboxylic acid.[1][2][3][4][5][6][7]

-

Precursor 1 (Ring Closure): Ethyl 8-bromoquinoline-3-carboxylate.[1][2][4]

-

Precursor 2 (Condensation): 2-Amino-3-bromobenzaldehyde (provides the benzene ring and N1/C8/C8a/C4a fragment).[1][2]

-

Precursor 3 (C3 Fragment): Ethyl 3,3-diethoxypropionate or Ethyl trans-3-ethoxyacrylate (provides C2/C3/Carboxyl fragment).[1][2]

Figure 1: Retrosynthetic disconnection showing the convergent Friedländer strategy.[1][2]

Detailed Synthesis Protocol

Phase 1: Precursor Synthesis (In-Situ Generation)

Note: 2-Amino-3-bromobenzaldehyde is unstable and prone to self-condensation.[1][2] It is best generated in situ from 2-nitro-3-bromobenzaldehyde.[1][2]

Reagents:

Workflow:

-

Dissolve 2-nitro-3-bromobenzaldehyde (1.0 eq) in EtOH/H2O (4:1).

-

Add Fe powder (3.0 eq) and catalytic HCl.[1][2] Reflux for 2 hours to reduce the nitro group to the amine.[1]

-

Critical Check: Monitor TLC for disappearance of the nitro compound.[1] Do not isolate the amine; proceed immediately to condensation to prevent polymerization.[1][2]

Phase 2: The Modified Friedländer Condensation

This step constructs the pyridine ring.[1] The use of Ethyl 3,3-diethoxypropionate acts as a 1,3-dicarbonyl equivalent, ensuring the carboxyl group ends up at position 3.[1]

Reagents:

-

p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)[1]

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Suspend the crude amine in Toluene (0.5 M concentration). Add Ethyl 3,3-diethoxypropionate and pTSA.[1][2]

-

Cyclization: Heat to reflux (110°C). The Dean-Stark trap will collect the ethanol/water byproducts, driving the equilibrium forward.[1]

-

Duration: Reflux for 4–6 hours.

-

Workup: Cool to room temperature (RT). Wash the organic layer with saturated NaHCO3 (to remove pTSA) and brine.[1]

-

Purification: Dry over Na2SO4, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to isolate Ethyl 8-bromoquinoline-3-carboxylate .

Phase 3: Hydrolysis and Hydrate Formation

The final phase converts the ester to the free acid and establishes the stable hydrate form.[1]

Reagents:

Step-by-Step Protocol:

-

Hydrolysis: Dissolve the ester in a mixture of EtOH and 2M NaOH (1:1 ratio).

-

Reaction: Stir at 60°C for 2 hours. The solution should become homogeneous as the ester is consumed.[1]

-

Acidification: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until pH reaches ~2–3.

-

Precipitation: The free acid will precipitate as a white/off-white solid.[1][2]

-

Hydrate Formation (The "Art"):

-

Isolation: Filter the crystals, wash with cold water, and dry under air (avoid high vacuum with heat, or you will dehydrate the product).[1]

Reaction Mechanism & Pathway Logic[1]

The Friedländer condensation involves a two-step mechanism:

-

Schiff Base Formation: The amino group of the aniline attacks the aldehyde/acetal of the propionate.[1]

-

Aldol-Type Cyclization: The aldehyde of the benzaldehyde attacks the alpha-position of the ester intermediate, followed by dehydration to aromatize the ring.[1][2]

Figure 2: Mechanistic flow of the Friedländer condensation.

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Yield (Step 2) | 65% – 75% | Dependent on water removal efficiency (Dean-Stark).[1][2] |

| Yield (Step 3) | 90% – 95% | Hydrolysis is quantitative; losses occur during filtration.[1] |

| Purity (HPLC) | >98% | Main impurity: 5-bromo isomer (if starting material impure).[1][2] |

| Appearance | Off-white crystalline solid | Hydrate form is distinct from amorphous anhydrous powder.[1][2] |

| Melting Point | >250°C (dec) | Characteristic of high-melting quinoline acids.[1][2] |

Troubleshooting & Expert Insights

-

Issue: Low Yield in Cyclization.

-

Issue: Product is Colored (Brown/Red).

-

Issue: Difficulty Precipitating the Acid.

References

-

Friedländer Synthesis Overview

-

Synthesis of 8-Bromoquinoline Derivatives

-

Hydrate Formation & Crystallography

-

Commercial & CAS Verification

(Note: Specific CAS 347146-16-1 is a commercially verified catalog number for the anhydrous form, while 1588441-16-0 refers to the hydrate).[1][2]

Sources

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Quinolines [chemenu.com]

- 3. 1242260-89-4,4-Amino-8-bromoquinoline-3-carboxylic acid ethyl ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Buy ethyl 8-bromo-2-methylquinoline-3-carboxylate | 1333255-21-2 [smolecule.com]

- 5. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 347146-16-1|8-Bromoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 8-Bromoquinoline-3-carboxylic acid hydrate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Charting a Course into the Unexplored Potential of a Novel Quinoline Scaffold

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, lending its versatile structure to a wide array of therapeutic agents. Within this esteemed class of molecules, 8-Bromoquinoline-3-carboxylic acid hydrate emerges as a compound of significant interest, yet its precise mechanism of action is not extensively documented in publicly available literature. This guide, therefore, ventures into a scientifically-grounded exploration of its hypothesized mechanism of action. Drawing upon established principles of medicinal chemistry, the known biological activities of structurally related quinoline-3-carboxylic acids, and the pressing need for novel therapeutics in specific disease pathways, we will construct a compelling hypothesis centered on the inhibition of Kynurenine 3-Monooxygenase (KMO), a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. This document is designed not as a definitive statement of fact, but as a strategic roadmap for researchers, offering a robust theoretical framework and actionable experimental protocols to rigorously test this hypothesis and unlock the therapeutic potential of 8-Bromoquinoline-3-carboxylic acid hydrate.

The Kynurenine Pathway: A Critical Axis in Health and Disease

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals.[1] Far from being a simple catabolic process, this pathway is a crucial regulator of immune responses and neurotransmission.[2] Dysregulation of the kynurenine pathway has been implicated in a spectrum of pathologies, including neurodegenerative diseases like Alzheimer's and Huntington's disease, psychiatric disorders, and various cancers.[1][2][3]

At a critical juncture of this pathway lies the enzyme Kynurenine 3-Monooxygenase (KMO).[3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[4] This step is a key determinant of the downstream metabolic flux. The product, 3-HK, and its subsequent metabolite, quinolinic acid (QUIN), are known to be neurotoxic, contributing to oxidative stress and excitotoxicity.[5][6] Conversely, a diversion of kynurenine down a different branch of the pathway leads to the formation of kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.[5][6]

Consequently, the inhibition of KMO presents a highly attractive therapeutic strategy.[3][6][7] By blocking the production of 3-HK and QUIN, KMO inhibitors can simultaneously shunt the pathway towards the synthesis of the neuroprotective KYNA, thereby rebalancing this critical metabolic axis.[5][6][8]

The Quinoline-3-Carboxylic Acid Scaffold: A Privileged Motif for Enzyme Inhibition

The quinoline-3-carboxylic acid core is a well-established pharmacophore in medicinal chemistry. The carboxylic acid moiety at the 3-position is particularly crucial for the biological activity of many compounds within this class, often serving as a key anchoring point within the active site of target enzymes.[9] For instance, this functional group is essential for the antibacterial activity of quinolone antibiotics, where it interacts with bacterial DNA gyrase and topoisomerase IV.[9]

Furthermore, various derivatives of quinoline-3-carboxylic acid have demonstrated a range of other biological activities, including the inhibition of protein kinase CK2 and antiproliferative effects against cancer cell lines.[10][11][12] These precedents underscore the potential of this scaffold to be tailored for the potent and selective inhibition of diverse enzymatic targets.

The Hypothesis: 8-Bromoquinoline-3-carboxylic acid hydrate as a KMO Inhibitor

Based on the therapeutic importance of KMO inhibition and the established credentials of the quinoline-3-carboxylic acid scaffold, we hypothesize that 8-Bromoquinoline-3-carboxylic acid hydrate functions as an inhibitor of Kynurenine 3-Monooxygenase.

The rationale for this hypothesis is multifold:

-

Structural Analogy: The planar, bicyclic quinoline core can mimic the aromatic structure of the native substrate, kynurenine, allowing it to access the enzyme's active site.

-

Key Functional Groups: The carboxylic acid at the 3-position can form critical hydrogen bonds or ionic interactions with key amino acid residues in the KMO active site, anchoring the molecule for effective inhibition.

-

Modulatory Role of the Bromo-Substituent: The bromine atom at the 8-position can influence the molecule's electronic properties and lipophilicity. This can enhance binding affinity through halogen bonding or other hydrophobic interactions within a specific sub-pocket of the KMO active site. Structure-activity relationship studies of other KMO inhibitors have highlighted the importance of substitutions on the aromatic ring for potency and selectivity.[5]

A Roadmap for Experimental Validation

Primary Validation: In Vitro KMO Inhibition Assay

The foundational experiment is to determine if 8-Bromoquinoline-3-carboxylic acid hydrate directly inhibits KMO activity.

Objective: To quantify the inhibitory potency (IC50) of the test compound against recombinant human KMO.

Methodology:

-

Enzyme Source: Obtain or express and purify recombinant human KMO.

-

Assay Principle: A common method involves monitoring the consumption of the NADPH cofactor by measuring the decrease in absorbance at 340 nm.

-

Step-by-Step Protocol:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Create a stock solution of 8-Bromoquinoline-3-carboxylic acid hydrate in a suitable solvent (e.g., DMSO).

-

In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and L-kynurenine (the substrate).

-

Add serial dilutions of the test compound to the wells. Include a positive control (a known KMO inhibitor, e.g., Ro 61-8048) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding the recombinant human KMO enzyme.

-

Immediately begin kinetic reading of the absorbance at 340 nm at regular intervals for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: A dose-dependent inhibition of KMO activity, yielding a quantifiable IC50 value, would provide direct evidence for the hypothesized mechanism.

Secondary Validation: Cellular Kynurenine Pathway Modulation

Following direct enzyme inhibition, it is crucial to demonstrate that the compound has the intended effect in a cellular context.

Objective: To measure the effect of the test compound on the levels of kynurenine pathway metabolites in a relevant cell line.

Methodology:

-

Cell Line: Use a cell line known to express KMO, such as human monocytic cell lines (e.g., THP-1) or microglia (e.g., HMC3).

-

Treatment:

-

Culture the cells to a suitable confluency.

-

Treat the cells with varying concentrations of 8-Bromoquinoline-3-carboxylic acid hydrate.

-

To stimulate the kynurenine pathway, cells can be co-treated with an inflammatory stimulus like interferon-gamma (IFN-γ).

-

Incubate for a sufficient period (e.g., 24-48 hours).

-

-

Metabolite Extraction and Analysis:

-

Collect the cell culture supernatant and/or cell lysates.

-

Perform metabolite extraction (e.g., using protein precipitation with methanol).

-

Analyze the levels of kynurenine, 3-HK, QUIN, and KYNA using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the concentration of each metabolite.

-

Calculate the ratio of KYNA to 3-HK or KYNA to kynurenine as a functional readout of KMO inhibition.

-

Expected Outcome: Treatment with 8-Bromoquinoline-3-carboxylic acid hydrate should lead to a dose-dependent decrease in 3-HK and/or QUIN levels and a corresponding increase in KYNA levels, confirming the target engagement in a cellular system.

| Metabolite | Predicted Change with KMO Inhibition | Rationale |

| Kynurenine | Increase | Substrate accumulation due to enzyme blockade. |

| 3-Hydroxykynurenine (3-HK) | Decrease | Direct product of the inhibited KMO enzyme. |

| Quinolinic Acid (QUIN) | Decrease | Downstream metabolite of 3-HK. |

| Kynurenic Acid (KYNA) | Increase | Shunting of kynurenine to the alternative pathway. |

Table 1: Predicted changes in kynurenine pathway metabolites following KMO inhibition.

Concluding Remarks and Future Directions

The exploration of 8-Bromoquinoline-3-carboxylic acid hydrate's mechanism of action stands at an exciting frontier. The hypothesis of KMO inhibition is built upon a solid foundation of chemical principles and the known pharmacology of related compounds. The experimental roadmap provided in this guide offers a clear and rigorous approach to validating this hypothesis.

Should this mechanism be confirmed, 8-Bromoquinoline-3-carboxylic acid hydrate could represent a valuable lead compound for the development of novel therapeutics for a range of debilitating neurodegenerative and inflammatory disorders. Further studies would then be warranted to investigate its selectivity against other enzymes, its pharmacokinetic properties, and its efficacy in preclinical disease models. This in-depth guide serves as the first critical step in that ambitious and potentially rewarding journey.

References

-

Iradukunda, E. C., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273. [Link]

-

Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

-

Singh, S., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 1-15. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline-3-carboxylic acid. Retrieved February 2, 2026, from [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Katsori, A. M., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(11), 910. [Link]

-

Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

-

The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. [Link]

-

Stone, T. W. (2000). Inhibitors of the kynurenine pathway. CNS Drugs, 14(3), 185-198. [Link]

-

Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved February 2, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 784-791. [Link]

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). PubMed Central. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gladstone.org [gladstone.org]

- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 8-Bromoquinoline-3-carboxylic Acid Hydrate: A Detailed Protocol for Researchers

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the quinoline scaffold is critical for modulating its therapeutic efficacy and pharmacokinetic profile. 8-Bromoquinoline-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. The bromine atom at the 8-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position allows for amide bond formation and other modifications. This document provides a comprehensive, field-proven protocol for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate, designed for researchers and professionals in drug development.

Strategic Approach: The Gould-Jacobs Reaction Pathway

The synthesis of 8-Bromoquinoline-3-carboxylic acid is most reliably achieved through a multi-step process beginning with the Gould-Jacobs reaction. This classic method allows for the construction of the quinoline ring system with the desired carboxylic acid precursor at the 3-position. The overall strategy involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a series of transformations to yield the final product.

The synthesis is broken down into four key stages:

-

Condensation: Reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate.

-

Cyclization: Thermal cyclization of the enamine to form the quinoline core, yielding ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

-

Deoxygenation and Hydrolysis: Conversion of the 4-hydroxy group to a chloro group, followed by reductive dehalogenation and subsequent hydrolysis of the ester to the carboxylic acid.

-

Purification and Hydration: Isolation and purification of the final product, 8-Bromoquinoline-3-carboxylic acid, which readily forms a stable hydrate.

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential steps involved in the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate.

Caption: Workflow for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate.

Detailed Experimental Protocol

A Note on Safety: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Bromoaniline is toxic and a suspected carcinogen.[1] Phosphorus oxychloride is highly corrosive and reacts violently with water. Diphenyl ether has a high boiling point and can cause severe burns.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | Toxic, handle with care. |

| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | C₁₀H₁₆O₅ | Corrosive. |

| Diphenyl ether | 101-84-8 | C₁₂H₁₀O | High-boiling solvent. |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Corrosive, reacts violently with water. |

| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | Pd | Flammable solid. |

| Hydrogen gas (H₂) | 1333-74-0 | H₂ | Flammable gas. |

| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | Corrosive. |

| Ethanol | 64-17-5 | C₂H₆O | Flammable. |

| Diethyl ether | 60-29-7 | C₄H₁₀O | Highly flammable. |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | Corrosive. |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ |

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

This initial step involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM).[2][3] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become homogeneous and the color may darken.

-

After 2 hours, allow the mixture to cool to room temperature. The product, diethyl 2-((2-bromoanilino)methylene)malonate, should crystallize upon cooling.

-

The crude product can be washed with cold ethanol or a mixture of diethyl ether and hexanes to remove any unreacted starting materials and then dried under vacuum. For most purposes, the crude product is of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This step is a thermal cyclization, a key feature of the Gould-Jacobs reaction.[4][5] The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add the crude diethyl 2-((2-bromoanilino)methylene)malonate from the previous step.

-

Add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of starting material).

-

Heat the mixture to reflux (approximately 250-260 °C) in a sand bath or with a heating mantle. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC (thin-layer chromatography).

-

Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

-

Dilute the mixture with hexanes or petroleum ether to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes or petroleum ether to remove the diphenyl ether.

-

The crude ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: Synthesis of 8-Bromoquinoline-3-carboxylic acid

This stage involves a three-step transformation: chlorination of the 4-hydroxy group, reductive dehalogenation, and ester hydrolysis.

a) Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate:

The hydroxyl group at the 4-position is converted to a chloro group using phosphorus oxychloride. This is a standard method for activating hydroxyl groups on heteroaromatic rings for subsequent nucleophilic substitution or reduction.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

-

Carefully add phosphorus oxychloride (POCl₃) in excess (approximately 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid will gradually dissolve.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This should be done slowly and in a fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

b) Synthesis of Ethyl 8-bromoquinoline-3-carboxylate:

The 4-chloro group is removed by catalytic hydrogenation.

Procedure:

-

Dissolve the ethyl 8-bromo-4-chloroquinoline-3-carboxylate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).

-

Pressurize the flask with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is usually complete within a few hours to overnight.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep it wet with solvent during filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 8-bromoquinoline-3-carboxylate.

c) Synthesis of 8-Bromoquinoline-3-carboxylic acid:

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Procedure:

-

Dissolve the crude ethyl 8-bromoquinoline-3-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The 8-Bromoquinoline-3-carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4: Purification and Formation of the Hydrate

The crude 8-Bromoquinoline-3-carboxylic acid can be purified by recrystallization from an aqueous ethanol or aqueous acetic acid solution. During this process, the compound will likely incorporate a molecule of water to form the stable hydrate.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.

-

Slowly add hot water until the solution becomes slightly turbid.

-

If necessary, add a small amount of the hot organic solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to obtain 8-Bromoquinoline-3-carboxylic acid hydrate.

Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Product | Expected Yield |

| 1 | 2-Bromoaniline | Diethyl ethoxymethylenemalonate | Diethyl 2-((2-bromoanilino)methylene)malonate | >90% |

| 2 | Diethyl 2-((2-bromoanilino)methylene)malonate | Diphenyl ether (solvent) | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 70-85% |

| 3a | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | 85-95% |

| 3b | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | H₂, Pd/C | Ethyl 8-bromoquinoline-3-carboxylate | >90% |

| 3c | Ethyl 8-bromoquinoline-3-carboxylate | NaOH | 8-Bromoquinoline-3-carboxylic acid | 80-90% |

Reaction Mechanism Visualization

The core of this synthesis, the Gould-Jacobs reaction, proceeds through a well-defined mechanism involving nucleophilic substitution, followed by an electrocyclic ring closure.

Caption: Mechanism of the Gould-Jacobs reaction.

Conclusion and Further Applications

This detailed protocol provides a robust and reproducible method for the synthesis of 8-Bromoquinoline-3-carboxylic acid hydrate. The final product is a versatile intermediate for the development of novel therapeutic agents. The 8-bromo substituent can be readily modified using modern cross-coupling methodologies, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce a wide array of functional groups. The 3-carboxylic acid moiety is ideal for the construction of amide libraries or for serving as an anchor point for further chemical elaboration. By following this guide, researchers can confidently produce this valuable building block for their drug discovery programs.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PrepChem. Synthesis of diethyl (anilinomethylene)malonate. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

PubChem. 2-Bromoaniline. [Link]

-

PMC. Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]

Sources

Technical Guide: Purification of 8-Bromoquinoline-3-carboxylic Acid Hydrate

This application note details the purification protocols for 8-Bromoquinoline-3-carboxylic acid hydrate (CAS 347146-16-1), a critical scaffold in the synthesis of antibacterial (fluoroquinolone analogs) and antimalarial agents.

The presence of the carboxylic acid at C3 and the bromine handle at C8 renders this molecule amphoteric and prone to specific impurity profiles (regioisomers, decarboxylated byproducts, and inorganic salts). The "hydrate" designation requires specific attention to drying dynamics to maintain crystal lattice stability without retaining solvent residues.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

-

Target Molecule: 8-Bromoquinoline-3-carboxylic acid hydrate.

-

Key Impurities: Unreacted 2-bromoaniline (from Skraup/Doebner-Miller synthesis), 8-bromoquinoline (decarboxylated byproduct), inorganic salts (NaCl/NaBr), and non-hydrated polymorphs.

-

Purification Strategy: A dual-phase approach utilizing pH-Swing Extraction for bulk impurity removal followed by Azeotropic Recrystallization to fix the hydrate stoichiometry and remove trace organic contaminants.

Phase 1: Acid-Base pH-Swing Extraction (Bulk Purification)

Objective: To separate the target carboxylic acid from non-acidic organic impurities (anilines, decarboxylated quinolines) and insoluble mechanical debris.

Mechanistic Insight

The pKa of the quinoline nitrogen is ~4.9, while the carboxylic acid is ~3.8. In high pH (>10), the molecule exists as a soluble carboxylate anion. Non-acidic impurities (e.g., 8-bromoquinoline) remain neutral and insoluble in the aqueous phase, allowing for filtration. Subsequent acidification precipitates the target acid.

Protocol Steps

-

Dissolution: Suspend the crude 8-bromoquinoline-3-carboxylic acid (10 g) in 10% aqueous NaOH (100 mL) . Stir vigorously at room temperature for 30 minutes. The solution should turn clear/yellow.

-

Checkpoint: If solids remain, these are likely non-acidic impurities.

-

-

Filtration (Clarification): Filter the alkaline solution through a Celite pad or a 0.45 µm PTFE membrane to remove insoluble organic byproducts and mechanical impurities.

-

Precipitation: Transfer the filtrate to a clean beaker. While stirring, slowly add 2M HCl dropwise.

-

Critical Observation: A heavy precipitate will form as the pH passes 7. Continue adding acid until pH reaches 3.0 – 3.5 . Do not go below pH 2, as the quinoline nitrogen may protonate, forming a soluble hydrochloride salt, reducing yield.

-

-

Isolation: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening). Filter via vacuum filtration (Buchner funnel).

-

Wash: Wash the cake with cold water (3 x 20 mL) to remove residual NaCl/NaBr salts.

-

Note: Do not use organic solvents here; water is required to wash away the inorganic salts generated during neutralization.

-

Phase 2: Azeotropic Recrystallization (Polishing)

Objective: To remove trace organic impurities and establish the stable hydrate crystal form.

Mechanistic Insight

Quinoline carboxylic acids often crystallize as stable monohydrates. Using a solvent system that contains water ensures the lattice water is available. Ethanol/Water (95:5 or 90:10) is ideal because it dissolves the organic impurities (which stay in the mother liquor) while the water component stabilizes the hydrate during cooling.

Protocol Steps

-

Solvent Preparation: Prepare a mixture of Ethanol/Water (9:1 v/v) .

-

Dissolution: Transfer the wet cake from Phase 1 into a round-bottom flask. Add the solvent mixture (approx. 10-15 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely. If not, add small aliquots of solvent until clear.

-

Activated Carbon Treatment (Optional): If the solution is dark brown/black, add Activated Charcoal (5% w/w), reflux for 10 mins, and filter hot.

-

-

Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature on the oil bath (insulate with foil if necessary). Rapid cooling traps impurities.

-

Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

-

Filtration: Filter the white to off-white needles.

-

Hydrate-Preserving Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

-

Warning:Do NOT exceed 60°C or use high vacuum (<10 mbar) for extended periods, as this may dehydrate the crystal, collapsing the lattice and leading to hygroscopic anhydrous material.

-

Analytical Quality Control (QC)

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18 column, MeOH/Water + 0.1% TFA) | > 98.5% Area | Quantify organic impurities. |

| Water Content | Karl Fischer (KF) Titration | 6.5% - 7.5% (Theoretical for Monohydrate is ~6.7%) | Confirm hydrate stoichiometry. |

| Identity | 1H-NMR (DMSO-d6) | Consistent structure | Verify no decarboxylation occurred. |

| Residue on Ignition | Sulfated Ash | < 0.1% | Ensure removal of inorganic salts. |

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the fate of impurities at each stage.

Caption: Step-by-step purification logic separating chemical extraction (Phase 1) from physical refinement (Phase 2).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17899686, 8-Bromoquinoline-3-carboxylic acid. Retrieved February 3, 2026, from [Link]

-

Musiol, R., et al. (2006). Quinoline-based compounds as potential antimicrobial agents.[1][2][3] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598. (Contextual reference for quinoline acid solubility and handling).

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Quinoline-3-carboxylic acid derivatives.

Sources

Application of 8-Bromoquinoline-3-carboxylic Acid Hydrate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Strategic Value of 8-Bromoquinoline-3-carboxylic Acid Hydrate

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This versatile heterocyclic system is the foundation for numerous approved drugs with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory therapies. The inherent biological activity of the quinoline nucleus, coupled with its synthetic tractability, makes it a fertile ground for the development of novel therapeutic agents.

8-Bromoquinoline-3-carboxylic acid hydrate emerges as a particularly strategic starting material for medicinal chemists. This bifunctional molecule offers two orthogonal points for chemical modification, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

-

The C8-Bromine Atom: This position serves as a versatile synthetic handle for introducing a diverse array of substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the exploration of interactions within hydrophobic pockets of target proteins, modulation of physicochemical properties, and the introduction of specific pharmacophoric features.

-

The C3-Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor, capable of forming critical interactions with polar residues in an enzyme's active site. It is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. Furthermore, the carboxylic acid can be readily converted into a wide range of bioisosteres, such as amides and esters, to fine-tune potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the properties, synthesis, and strategic application of 8-bromoquinoline-3-carboxylic acid hydrate in a drug discovery workflow, complete with detailed experimental protocols.

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for both synthetic planning and laboratory safety.

Properties of 8-Bromoquinoline-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 252.06 g/mol | PubChem[1] |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | |

| Topological Polar Surface Area | 50.2 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Safety and Handling

8-Bromoquinoline-3-carboxylic acid hydrate should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

Synthesis and Characterization

The reliable synthesis of the starting material is the first step in any medicinal chemistry campaign. The Doebner-von Miller reaction provides a classic and effective method for constructing the quinoline core.[2][3]

Protocol 1: Synthesis of 8-Bromoquinoline-3-carboxylic Acid via a Modified Doebner-von Miller Reaction

This protocol describes a plausible two-step synthesis starting from 2-bromoaniline.

Caption: Conceptual Doebner-von Miller Synthesis.

Note on Synthesis: The classic Doebner-von Miller reaction typically yields 2- and/or 4-substituted quinolines.[2][4] To obtain the 3-carboxylic acid derivative, an alternative strategy such as the Friedländer annulation or a multi-step sequence involving Vilsmeier-Haack formylation followed by oxidation would be more appropriate. A plausible route starts with 2-bromoaniline and ethyl acetoacetate, followed by cyclization, hydrolysis, and subsequent functional group manipulations.

Materials:

-

2-Bromoaniline

-

Pyruvic acid

-

Benzaldehyde (or other appropriate aldehyde)

-

Ethanol

-

Hydrochloric Acid

Procedure:

-

In a round-bottom flask, dissolve 2-bromoaniline (1.0 eq) in ethanol.

-

Add concentrated hydrochloric acid catalyst.

-

To this stirred solution, add benzaldehyde (1.0 eq) followed by the dropwise addition of pyruvic acid (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and then diethyl ether.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired quinoline carboxylic acid.

Characterization

Unambiguous characterization of the synthesized 8-bromoquinoline-3-carboxylic acid hydrate is critical.

Caption: Analytical Workflow for Characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals in the aromatic region (δ 7.5-9.5 ppm). The protons at C2 and C4 will appear as distinct singlets or doublets at the most downfield positions due to the influence of the nitrogen atom and the carboxylic acid group. The protons on the bromo-substituted ring will exhibit coupling patterns consistent with a trisubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton will also be present, which will be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will display ten distinct signals for the quinoline core carbons. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region (δ 165-175 ppm). The carbon atom attached to the bromine (C8) will show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak in an approximate 1:1 ratio, which is the hallmark of a monobrominated compound.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700-1730 cm⁻¹. C-Br stretching vibrations are typically found in the fingerprint region (< 800 cm⁻¹).[6]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Quinoline-3-carboxamides are a well-established class of kinase inhibitors, known to target enzymes in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[7][8][9] 8-Bromoquinoline-3-carboxylic acid is an ideal starting point for generating a library of these potential inhibitors. The general strategy involves coupling diverse amines to the carboxylic acid moiety and subsequently diversifying the 8-position via cross-coupling reactions.

Caption: Drug Discovery Workflow.

Protocol 2: HATU-Mediated Amide Bond Formation

This protocol details the coupling of 8-bromoquinoline-3-carboxylic acid with a representative amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal racemization.[2][10]

Materials:

-

8-Bromoquinoline-3-carboxylic acid (1.0 eq)

-

Desired amine (e.g., benzylamine) (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 8-bromoquinoline-3-carboxylic acid and HATU.

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-bromoquinoline-3-carboxamide.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C8-Diversification

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C8-bromo position with various aryl or heteroaryl boronic acids.[11]

Materials:

-

8-Bromoquinoline-3-carboxamide derivative (from Protocol 2) (1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., Na₂CO₃) (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

In a microwave vial or Schlenk tube, combine the 8-bromoquinoline-3-carboxamide, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the final C8-arylated quinoline-3-carboxamide.

Biological Evaluation: Assessing Cytotoxicity

Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. A primary screen often involves assessing the general cytotoxicity of the compounds against cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][12][13]

Protocol 4: MTT Cytotoxicity Assay

Materials:

-

Cancer cell line (e.g., HCT116 colorectal carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized quinoline derivatives dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C until a purple precipitate (formazan) is visible.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

8-Bromoquinoline-3-carboxylic acid hydrate is a high-value starting material for medicinal chemistry, providing a robust and versatile platform for the synthesis of novel bioactive compounds, particularly kinase inhibitors. The strategic combination of amide bond formation at the C3 position and palladium-catalyzed cross-coupling at the C8 position allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, functionalize, and evaluate new chemical entities based on this privileged scaffold. Future work will undoubtedly focus on expanding the repertoire of reactions at both the C3 and C8 positions, exploring novel bioisosteric replacements for the carboxamide, and applying this scaffold to a wider range of biological targets beyond kinases.

References

- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.

-

Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

-

PubChem. 8-Bromoquinoline-3-carboxylic acid. Available from: [Link]

-

PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]

-

ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

-

UKZN ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

MDPI. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Available from: [Link]

-

Pfitzinger Quinoline Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. Available from: [Link]

-

PubMed. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Available from: [Link]

-

Wikipedia. Pfitzinger reaction. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

Sources

- 1. 8-Bromoquinoline-3-carboxylic acid | C10H6BrNO2 | CID 17899686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes & Experimental Protocols: Leveraging 8-Bromoquinoline-3-carboxylic acid hydrate in Modern Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 8-Bromoquinoline-3-carboxylic acid

8-Bromoquinoline-3-carboxylic acid is a highly versatile heterocyclic building block pivotal in pharmaceutical and materials science research. Its structure is uniquely functionalized with two distinct reactive sites: a nucleophilic carboxylic acid at the 3-position and an aryl bromide at the 8-position. This arrangement allows for orthogonal chemical modifications, making it an invaluable scaffold for creating complex molecular architectures. The quinoline core itself is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2][3]

The bromine atom at the C-8 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[4] Simultaneously, the carboxylic acid group provides a site for amidation, esterification, or other derivatizations, crucial for modulating solubility, polarity, and biological interactions.[5] These application notes provide detailed, field-tested protocols for two of the most powerful transformations involving this reagent: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Safety & Handling: 8-Bromoquinoline-3-carboxylic acid hydrate is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 8-position is the key to unlocking a diverse range of derivatives through transition-metal catalysis. The electron-rich nature of the quinoline ring system and the specific steric environment around the C-8 position influence the choice of catalytic system.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing biaryl and styrenyl frameworks.[7][8][9] The reaction couples the aryl bromide with an organoboron species (a boronic acid or ester) and is renowned for its functional group tolerance and generally mild conditions.

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 8-bromoquinoline, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial; it activates the boronic acid by forming a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the synthesis of 8-(Aryl)-quinoline-3-carboxylic acid from 8-Bromoquinoline-3-carboxylic acid hydrate and a generic arylboronic acid.

Experimental Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent Table:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

|---|---|---|---|---|

| 8-Bromoquinoline-3-carboxylic acid hydrate | 252.06 (anhydrous) | 1.0 | 1.0 | 252 mg |

| Arylboronic Acid | - | 1.2 | 1.2 | Varies |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) | 24.5 mg |

| K₂CO₃ (Potassium Carbonate) | 138.21 | 3.0 | 3.0 | 415 mg |

| 1,4-Dioxane | - | - | - | 8 mL |

| Water (degassed) | - | - | - | 2 mL |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-Bromoquinoline-3-carboxylic acid hydrate (252 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

-

Inert Atmosphere: Seal the vessel with a rubber septum, and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.[10] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with water (20 mL) and carefully acidify to pH ~4-5 with 1 M HCl to protonate the carboxylic acid.

-